molecular formula C15H11FO3 B580414 3-(2-Acetylphenyl)-5-fluorobenzoic acid CAS No. 1345471-99-9

3-(2-Acetylphenyl)-5-fluorobenzoic acid

Cat. No.: B580414
CAS No.: 1345471-99-9
M. Wt: 258.248
InChI Key: WSJLXSBWMSEADL-UHFFFAOYSA-N
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Description

3-(2-Acetylphenyl)-5-fluorobenzoic acid, also known as this compound, is a useful research compound. Its molecular formula is C15H11FO3 and its molecular weight is 258.248. The purity is usually 95%.
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Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

3-(2-acetylphenyl)-5-fluorobenzoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H11FO3/c1-9(17)13-4-2-3-5-14(13)10-6-11(15(18)19)8-12(16)7-10/h2-8H,1H3,(H,18,19)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WSJLXSBWMSEADL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)C1=CC=CC=C1C2=CC(=CC(=C2)F)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H11FO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90718364
Record name 2'-Acetyl-5-fluoro[1,1'-biphenyl]-3-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90718364
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

258.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1345471-99-9
Record name 2'-Acetyl-5-fluoro[1,1'-biphenyl]-3-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90718364
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Contextualization of Benzoic Acid Derivatives in Organic Synthesis and Chemical Biology

Benzoic acid and its derivatives are foundational pillars in the realms of organic synthesis and chemical biology. wikipedia.orgijarsct.co.in As the simplest aromatic carboxylic acid, benzoic acid itself serves as a crucial precursor for the industrial synthesis of a multitude of organic substances, including phenol. wikipedia.org Its derivatives are widely utilized as reagents, for instance, in the synthesis of esters. savemyexams.com The versatility of the benzoic acid scaffold stems from the reactivity of its carboxyl group, which can undergo various transformations to form esters, amides, and acid halides, making it a vital building block for more complex molecules. wikipedia.org

In the domain of chemical biology and medicinal chemistry, benzoic acid derivatives are recognized for their diverse biological activities. ijarsct.co.inpreprints.org Modifications to the benzene (B151609) ring or the carboxyl group can significantly alter a molecule's biological function, leading to applications as antimicrobial agents, food preservatives, and even as templates for anti-inflammatory and anticancer drugs. ijarsct.co.inpreprints.org The structure-activity relationship of these derivatives is a subject of intense study, aiming to fine-tune their interactions with biological targets. ijarsct.co.in The incorporation of different functional groups allows for the modulation of properties like acidity, solubility, and membrane permeability, which are critical for therapeutic efficacy. ijarsct.co.inbohrium.com

Rationale for Investigating 3 2 Acetylphenyl 5 Fluorobenzoic Acid: a Research Overview

The specific structural characteristics of 3-(2-Acetylphenyl)-5-fluorobenzoic acid provide a compelling rationale for its investigation. The molecule is a biaryl monocarboxylic acid, a structural motif of central importance in chemical synthesis, with key applications in medicine, agriculture, and materials science. rsc.org The synthesis of such biaryl compounds is a significant endeavor in the development of chemical methodologies. rsc.org

Furthermore, the compound is a keto-carboxylic acid. The development of novel methods for synthesizing biaryl keto acids is an active area of research, often involving advanced techniques like palladium-catalyzed C-H activation reactions. nih.gov The presence of the fluorine atom is also highly significant. Fluorine substitution is a widely used strategy in medicinal chemistry to enhance the pharmacological profile of a molecule. nih.govtandfonline.com The high electronegativity of fluorine can alter a molecule's acidity, metabolic stability, membrane permeation, and binding affinity to target proteins. bohrium.comtandfonline.comnih.gov Therefore, the rationale for studying this compound is rooted in its potential as a specialized building block for creating novel and potentially bioactive molecules that combine the benefits of a biaryl structure with the modulating effects of a fluorine substituent.

Current Research Landscape and Knowledge Gaps Pertaining to 3 2 Acetylphenyl 5 Fluorobenzoic Acid

The current research landscape for 3-(2-Acetylphenyl)-5-fluorobenzoic acid itself is not extensively documented in public literature, suggesting it is a relatively novel or highly specialized compound. Much of the available information pertains to general synthetic methods for molecules within its class, such as biaryl carboxylic acids. rsc.orgrsc.org Modern synthetic strategies focus on cross-coupling reactions, like the Suzuki–Miyaura coupling, which are powerful tools for creating biaryl linkages. rsc.org Research also explores decarboxylative coupling reactions, which use readily available carboxylic acids as starting materials, presenting a greener alternative to traditional methods. researchgate.net

The primary knowledge gap is the lack of specific published studies detailing the synthesis, characterization, and application of this compound. While general methodologies for creating its structural components exist, dedicated research on this exact molecule, its unique properties, and its potential utility as an intermediate is scarce. Future research would be needed to establish efficient and scalable synthetic routes, fully characterize its physicochemical properties, and explore its utility in the synthesis of more complex target molecules, particularly in the pharmaceutical field.

Scope and Objectives of Academic Research Endeavors on 3 2 Acetylphenyl 5 Fluorobenzoic Acid

Retrosynthetic Analysis and Strategic Disconnections for the Target Compound

A retrosynthetic analysis of this compound reveals two primary strategic disconnections that form the basis of potential synthetic routes. The most logical disconnection is the carbon-carbon single bond connecting the two aromatic rings, which points to a cross-coupling reaction as the key bond-forming step. A secondary disconnection involves the acetyl group, suggesting a late-stage acylation reaction.

Primary Disconnection (Biaryl Bond): This strategy disconnects the molecule into two functionalized benzene (B151609) rings. This leads to two potential sets of precursors for a cross-coupling reaction:

Pathway A: (2-Acetylphenyl)boronic acid (or a corresponding boronate ester) and 3-bromo-5-fluorobenzoic acid.

Pathway B: 2-Bromoacetophenone and 3-borono-5-fluorobenzoic acid.

This approach leverages powerful and well-established cross-coupling methodologies, particularly the Suzuki-Miyaura reaction, to construct the biphenyl (B1667301) core. tcichemicals.com

Secondary Disconnection (Acyl Group): An alternative disconnection breaks the bond between the phenyl ring and the acetyl group. This suggests a Friedel-Crafts acylation or a related reaction as a final step. This pathway would first involve the synthesis of the biphenyl core, 3-phenyl-5-fluorobenzoic acid, followed by a directed acylation to install the acetyl group at the ortho-position of the second ring.

Exploration of Initial Synthetic Pathways to this compound

Based on the retrosynthetic analysis, several synthetic pathways can be explored.

The Suzuki-Miyaura cross-coupling reaction is one of the most efficient and widely used methods for constructing biaryl systems. mdpi.com It involves the reaction of an organoboron compound (like a boronic acid or boronate ester) with an organohalide, catalyzed by a palladium complex in the presence of a base. tcichemicals.com For the synthesis of this compound, this reaction is the most prominent and versatile approach. nih.gov

The reaction tolerates a wide variety of functional groups, making it suitable for coupling precursors that already contain the acetyl and carboxylic acid moieties. tcichemicals.com The synthesis of fluorinated biphenyls via Suzuki-Miyaura coupling has been extensively studied, with established conditions available. mdpi.comacs.org

A typical reaction setup would involve coupling one of the following pairs of reactants:

3-Bromo-5-fluorobenzoic acid with (2-acetylphenyl)boronic acid.

2-Bromoacetophenone with 3-borono-5-fluorobenzoic acid. consensus.app

The choice of reactants may depend on the commercial availability and stability of the respective boronic acids and aryl halides.

Table 1: Typical Conditions for Suzuki-Miyaura Cross-Coupling

Component Example Purpose / Comment Source(s)
Catalyst Pd(PPh₃)₄, Pd₂(dba)₃, Pd(OAc)₂ Palladium(0) source to initiate the catalytic cycle. beilstein-journals.orgmdpi.com
Ligand PPh₃, S-Phos, PCy₃ Stabilizes the palladium center and facilitates oxidative addition and reductive elimination. beilstein-journals.orgnih.gov
Base K₂CO₃, K₃PO₄, CsF Activates the boronic acid and participates in the transmetalation step. beilstein-journals.orgnih.gov
Solvent Toluene, THF, DMF/H₂O (95:5) Solubilizes reactants and influences reaction kinetics. mdpi.combeilstein-journals.orgmdpi.com

| Temperature | 50–110 °C | Sufficient thermal energy to drive the catalytic cycle. | mdpi.combeilstein-journals.org |

Directed ortho-metalation (DoM) is a powerful technique for regioselective functionalization of aromatic rings. wikipedia.org The reaction uses a directing metalation group (DMG) to guide a strong base, typically an organolithium reagent, to deprotonate a specific ortho-position, creating a stabilized aryllithium intermediate that can react with an electrophile. organic-chemistry.org

Significantly, the carboxylic acid group itself can serve as a directing group after in-situ deprotonation to a carboxylate. rsc.orgorganic-chemistry.org This allows for direct ortho-lithiation without the need for a protecting group. bohrium.com For a precursor like 3-fluorobenzoic acid, treatment with a strong lithium amide base or sec-butyllithium (B1581126) can direct metalation to the C2 position, ortho to the carboxylate. rsc.org This strategy could be integrated into a synthetic sequence. For instance, 3-fluoro-5-bromobenzoic acid could be subjected to DoM at the C2 position, followed by reaction with an appropriate boron electrophile (e.g., triisopropyl borate) to generate a multi-substituted boronic acid for subsequent Suzuki-Miyaura coupling.

The acetyl group is commonly introduced onto an aromatic ring via the Friedel-Crafts acylation reaction. chemguide.co.uk This electrophilic aromatic substitution involves treating the aromatic substrate with an acylating agent, such as acetyl chloride or acetic anhydride, in the presence of a strong Lewis acid catalyst like aluminum chloride (AlCl₃). libretexts.org

In the context of synthesizing this compound, this reaction would likely be performed on a biphenyl precursor, such as 3-phenyl-5-fluorobenzoic acid. The primary challenge would be controlling the regioselectivity of the acylation to favor the desired C2' position on the unsubstituted ring.

The mechanism proceeds through the formation of a highly electrophilic acylium ion (CH₃CO⁺) from the reaction between the acyl chloride and the Lewis acid catalyst. chemguide.co.uk This ion is then attacked by the electron-rich aromatic ring. khanacademy.org

An alternative acylation strategy involves a Suzuki-Miyaura coupling where an acyl chloride is used as the electrophile instead of an aryl halide. This approach can directly form ketones and has been used to synthesize intermediates for bioactive molecules. mdpi.com This could potentially allow for the coupling of benzoyl chloride derivatives with a suitable boronic acid to form the target structure.

While the Suzuki-Miyaura reaction is often preferred, other cross-coupling methods can also be considered for forming the biphenyl core.

Ullmann Coupling: This classic reaction involves the copper-promoted coupling of two aryl halides. While effective for some substrates, it often requires harsh reaction conditions (high temperatures) and can result in lower yields and side products compared to palladium-catalyzed methods. nih.gov

Negishi Coupling: This reaction couples an organozinc reagent with an organohalide, catalyzed by a nickel or palladium complex. It is known for its high reactivity and functional group tolerance. nih.gov

Stille Coupling: This method utilizes an organotin reagent (stannane) coupled with an organohalide, typically catalyzed by palladium. A key drawback is the toxicity and difficulty in removing organotin byproducts. nih.gov

These alternative methodologies offer different reactivity profiles and may be advantageous in specific cases where the Suzuki-Miyaura coupling is suboptimal, though they are generally considered secondary options for this type of transformation. researchgate.net

Optimization of Reaction Conditions and Yield Enhancement for this compound Synthesis

Optimizing the key synthetic step, typically the Suzuki-Miyaura cross-coupling, is crucial for maximizing the yield and purity of this compound. The synthesis of sterically hindered or electronically deactivated biaryls often requires careful selection of reaction parameters. nih.gov Machine learning has even been employed to navigate the vast parameter space and identify optimal conditions for general Suzuki-Miyaura reactions. chemistryviews.org

Key parameters for optimization include:

Catalyst/Ligand System: While standard catalysts like Pd(PPh₃)₄ are effective, specialized ligands can dramatically improve yields for challenging substrates. Buchwald-type phosphine (B1218219) ligands (e.g., S-Phos) are often superior for coupling sterically hindered aryl halides. beilstein-journals.org For electron-poor substrates, such as fluorinated aromatics, specific catalyst-ligand combinations have been developed to promote the desired coupling and avoid side reactions. acs.org

Base Selection: The choice of base affects both the transmetalation rate and the stability of the boronic acid. For fluorinated phenylboronic acids, which can be prone to hydrodeboronation, milder bases like K₃PO₄ or carbonates are often preferred over stronger bases. acs.org

Solvent and Temperature: The solvent system influences catalyst solubility and reaction rates. Mixtures like DMF/water or THF are common. mdpi.combeilstein-journals.org Increasing the temperature can improve conversion for less reactive substrates, although it may also lead to increased side product formation. Studies on fluorinated aryl bromides have shown that raising the temperature from 70 °C to 110 °C can significantly increase conversion percentages. mdpi.com

Table 2: Research Findings on Suzuki-Miyaura Reaction Optimization

Parameter Variation Studied Observation / Finding Potential Impact on Synthesis Source(s)
Catalyst System Comparison of Pd(dba)₂/DPDB vs. Ullmann coupling Suzuki coupling gave significantly higher yields (65–98%) for sterically hindered PCBs compared to Ullmann (20–38%). Confirms Suzuki-Miyaura as the superior pathway for hindered biaryls. nih.gov
Ligand Use of chiral-bridged biphenyl monophosphine ligands Achieved excellent yields and good enantioselectivities for axially chiral biaryls under mild conditions (50 °C). Highlights the power of specialized ligands for controlling reaction outcomes. beilstein-journals.org
Base Use of K⁺ vs. other cations (e.g., Na⁺) The K⁺ countercation was found to have the least rate-decelerating effect in the transmetalation step for carbonate bases. Suggests potassium bases (K₂CO₃, K₃PO₄) are optimal for efficiency. acs.org
Temperature Reaction at 70 °C vs. 110 °C for fluorinated bromides Increasing temperature to 110 °C resulted in higher conversion for fluorinated substrates. Higher temperatures may be necessary to drive the reaction to completion. mdpi.com

| Substrate | Use of aryl carbamates and sulfamates | Nickel-catalyzed (NiCl₂(PCy₃)₂) coupling of aryl carbamates and sulfamates was successful, providing an alternative to aryl halides. | Expands the scope of potential electrophilic partners beyond halides. | nih.gov |

By systematically adjusting these parameters, a robust and high-yielding protocol for the synthesis of this compound can be developed.

Catalyst Screening and Ligand Effects in Cross-Coupling Reactions

The choice of catalyst is paramount for the efficiency of the Suzuki-Miyaura cross-coupling reaction. Palladium complexes are the catalysts of choice, with their activity and selectivity being heavily influenced by the ligands attached to the palladium center. rsc.org

Catalyst Systems:

Palladium-Phosphine Complexes: Traditional catalysts like Tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄) are often employed for Suzuki couplings. researchgate.net

N-Heterocyclic Carbene (NHC) Ligands: More modern approaches utilize palladium complexes with N-heterocyclic carbene (NHC) ligands. These have shown high efficacy in the coupling of amides and are a viable option for related transformations. acs.org

Water-Soluble Catalysts: For reactions involving water-soluble substrates, such as those with carboxylic acid groups, specialized catalysts have been developed. A notable example is a water-soluble and air-stable palladium-glycine complex, [PdCl₂(NH₂CH₂COOH)₂]. rsc.org This catalyst demonstrates excellent activity at room temperature in neat water, which is highly advantageous for substrates like bromobenzoic acids. rsc.org

Benzimidazole-Based Complexes: Other novel systems include benzimidazole-based Pd(II) complexes, which have proven effective in the Suzuki coupling of bromoacetophenones in aqueous media. arkat-usa.org

The ligand's role is to stabilize the palladium center and facilitate the key steps of the catalytic cycle: oxidative addition, transmetalation, and reductive elimination. The electronic and steric properties of the ligand can significantly affect reaction rates and yields. For instance, in the coupling of 5-bromosalicylic acid, a weaker base like sodium bicarbonate (NaHCO₃) was found to be more suitable than potassium carbonate (K₂CO₃), highlighting the subtle interplay between substrate, ligand, and base. rsc.org

Below is a table summarizing catalyst performance in analogous Suzuki-Miyaura reactions.

Catalyst SystemReactantsBaseSolventYieldReference
Pd(II)-benzimidazole complex (0.5 mol%)4-Bromoacetophenone + Phenylboronic acidKOHH₂O94% arkat-usa.org
Pd(II)-benzimidazole complex (0.5 mol%)4-Bromoacetophenone + Phenylboronic acidK₂CO₃H₂O83% arkat-usa.org
[PdCl₂(NH₂CH₂COOH)₂] (0.1 mol%)3-Bromobenzoic acid + Phenylboronic acidK₂CO₃H₂O96% rsc.org
Pd(OAc)₂ (ligand-free)Aryl halide + Arylboronic acidInternal (banana ash)Water Extract of Banana>90% rsc.org

This interactive table showcases data from similar chemical reactions to illustrate common catalyst effectiveness.

Solvent and Temperature Effects on Reaction Efficiency

Solvent selection and reaction temperature are critical parameters that directly impact reaction efficiency, yield, and sustainability.

Solvent Effects: The solvent must solubilize the reactants and facilitate the catalytic cycle. For Suzuki couplings involving polar substrates like carboxylic acids, polar solvents are necessary.

Aqueous Media: Water has emerged as a highly effective and green solvent for these reactions, particularly when using water-soluble catalysts and phase-transfer agents like tetrabutylammonium (B224687) bromide (TBAB). arkat-usa.org In a study on the coupling of p-bromoacetophenone and phenylboronic acid, water provided significantly higher yields at room temperature compared to organic solvents like ethanol, methanol, or THF. researchgate.net

Organic Solvents: Dipolar aprotic solvents such as Dimethylformamide (DMF) can also be effective, sometimes leading to full conversion at elevated temperatures. arkat-usa.org However, due to their toxicity, there is a strong drive to replace them with greener alternatives. scispace.com Studies have explored renewable solvents like limonene (B3431351) and 2-methyltetrahydrofuran (B130290) (2-MeTHF) for various palladium-catalyzed couplings. acs.orgacs.org

Temperature Effects: The reaction temperature influences the reaction rate. While many modern catalytic systems are designed to operate efficiently at room temperature, some reactions may require heating to achieve reasonable rates and yields. researchgate.net For example, Heck coupling reactions, which are related to Suzuki reactions, are often conducted at elevated temperatures, such as 130-140 °C in DMF. arkat-usa.orgarkat-usa.org However, operating at the lowest possible temperature is a key principle of green chemistry to reduce energy consumption. numberanalytics.com The optimization for the synthesis of this compound would involve balancing reaction time and energy input, with room temperature being the ideal target if a sufficiently active catalyst is used. researchgate.net

The following table illustrates the impact of solvent choice on the yield of a model Suzuki reaction between 4-bromoacetophenone and phenylboronic acid.

SolventBaseTemperatureYieldReference
H₂OKOHReflux94% arkat-usa.org
DMFKOHReflux78% arkat-usa.org
DioxaneKOHReflux60% arkat-usa.org
TolueneKOHReflux90% arkat-usa.org

This interactive table demonstrates how solvent choice can dramatically affect product yield in a representative cross-coupling reaction.

Purification Strategies and Scale-Up Considerations

Purification: The purification of the final product, a carboxylic acid, typically involves leveraging its acidic properties. A standard and effective method is acid-base extraction. lookchem.comresearchgate.net

The crude reaction mixture is dissolved in an organic solvent and washed with an aqueous basic solution (e.g., sodium hydroxide (B78521) or sodium carbonate).

The target carboxylic acid deprotonates to form its water-soluble carboxylate salt and partitions into the aqueous layer, leaving non-acidic impurities behind in the organic layer. researchgate.netreddit.com

The aqueous layer is then separated and acidified (e.g., with HCl) to a pH well below the pKa of the acid. lookchem.com

This re-protonates the carboxylate, causing the pure this compound to precipitate out of the aqueous solution.

The solid product can then be collected by filtration, washed with water to remove any remaining salts, and dried. nih.gov

For further purification, recrystallization from suitable solvents like aqueous alcohol or a toluene/petroleum ether mixture can be employed. lookchem.com

Scale-Up Considerations: When moving from laboratory-scale synthesis to industrial production, several factors become critical:

Catalyst Cost and Recovery: Palladium is an expensive precious metal. Therefore, catalyst recycling is essential for an economically viable process. numberanalytics.com Techniques include filtration of heterogeneous catalysts, precipitation, or the use of catalysts immobilized on solid supports for easy separation and reuse. numberanalytics.comoatext.com Nanofiltration can also be used to recover homogeneous catalysts. oatext.com

Process Mass Intensity (PMI): On a large scale, minimizing waste is crucial. This involves choosing high-yielding reactions and minimizing the use of solvents and other auxiliary materials. Catalyst recycling significantly improves the PMI. nih.gov

Safety and Reagent Toxicity: The use of less toxic and hazardous reagents and solvents is a primary concern. This reinforces the shift from solvents like DMF to greener alternatives such as water or bio-based solvents. oatext.com

Green Chemistry Principles in the Synthesis of this compound

Applying green chemistry principles to the synthesis of this compound is crucial for developing sustainable and environmentally responsible manufacturing processes. numberanalytics.com

Atom Economy and E-Factor Analysis

Atom Economy (AE): Developed by Barry Trost, Atom Economy is a theoretical measure of how many atoms from the reactants are incorporated into the final desired product. scranton.edu It is calculated as: AE = (Molecular Weight of desired product / Sum of Molecular Weights of all reactants) x 100%

For the Suzuki synthesis of this compound from 2-acetylphenylboronic acid and 3-bromo-5-fluorobenzoic acid:

C₈H₉BO₃ + C₇H₄BrFO₂ → C₁₅H₁₁FO₃ + H₃BO₃ + HBr

The calculation would consider the molecular weights of the reactants that form the desired product. In an ideal catalytic reaction, the catalyst is not consumed and is excluded from the calculation. scranton.edu Addition and rearrangement reactions have 100% atom economy, while substitution and elimination reactions, which generate byproducts, have lower values.

E-Factor (Environmental Factor): The E-Factor, introduced by Roger Sheldon, is a more practical metric that measures the total waste produced in a process. It is calculated as: E-Factor = Total Mass of Waste (kg) / Mass of Product (kg)

The waste includes everything not incorporated into the final product: solvents, unreacted reagents, reaction byproducts, and materials from workup and purification. An ideal E-Factor is 0. The pharmaceutical industry historically has very high E-Factors (often >100), largely due to complex multi-step syntheses and extensive use of solvents. The goal of green chemistry is to design processes that minimize this value. oatext.com

Use of Sustainable Solvents and Reagents

The selection of solvents and reagents is a cornerstone of green synthesis.

Sustainable Solvents: Solvents constitute the bulk of the mass in many chemical processes. acs.org There is a significant effort to replace hazardous organic solvents with greener alternatives. scispace.com For the synthesis of this compound, water is an excellent choice, as it is non-toxic, non-flammable, and inexpensive. rsc.orgasianpubs.org Recent research has also explored bio-derived solvents such as 2-MeTHF, cyclopentyl methyl ether (CPME), and even novel media like a water extract of banana, which can serve as both the solvent and a source of base. acs.orgrsc.org

Sustainable Reagents: This principle encourages the use of renewable feedstocks and less hazardous chemicals. In the context of this synthesis, using catalytic amounts of a highly efficient palladium complex is vastly preferable to using stoichiometric reagents that would generate large amounts of waste. oatext.com

Catalytic Transformations for Reduced Waste Generation

The use of catalysis is a fundamental tool for waste reduction in chemical synthesis. catalysis.blog

High Efficiency: Catalysts increase reaction rates, often allowing reactions to proceed under milder conditions (lower temperature and pressure), thus saving energy. numberanalytics.comoatext.com

Selectivity: Catalysts can provide high chemo-, regio-, and stereoselectivity, leading directly to the desired product and minimizing the formation of side products that would otherwise become waste. oatext.com

Reduced Stoichiometric Waste: Catalytic reactions, by definition, use sub-stoichiometric amounts of the catalyst, which is regenerated in the process. This avoids the large quantities of waste associated with classical stoichiometric reactions. For example, a catalytic Suzuki reaction avoids the use of stoichiometric organometallic reagents that are common in older C-C bond-forming methods.

By integrating these green chemistry principles, the synthesis of this compound can be optimized to be not only efficient but also environmentally benign.

Quantum Chemical Calculations for Electronic Structure and Reactivity

Quantum chemical calculations are fundamental to understanding the intrinsic properties of a molecule at the electronic level. These methods provide insights into molecular geometry, stability, and reactivity.

Density Functional Theory (DFT) Studies on Ground State Properties

Density Functional Theory (DFT) is a powerful and widely used computational method for determining the electronic structure of molecules. For this compound, a DFT study would begin with geometry optimization to find the lowest energy conformation of the molecule. This process involves calculating the forces on each atom and adjusting their positions until a stable structure is reached. Key ground state properties that would be determined include the total electronic energy, bond lengths, bond angles, and dihedral angles. These parameters provide a foundational understanding of the molecule's three-dimensional structure.

Frontier Molecular Orbital (FMO) Analysis

Frontier Molecular Orbital (FMO) theory focuses on the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO). The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy reflects its ability to accept electrons. The energy gap between the HOMO and LUMO is a critical parameter for determining the molecule's chemical reactivity and kinetic stability. A smaller HOMO-LUMO gap generally indicates a more reactive species. An FMO analysis for this compound would involve calculating the energies of these orbitals and visualizing their spatial distribution to predict sites of electrophilic and nucleophilic attack.

Electrostatic Potential Surface (EPS) Mapping

The Electrostatic Potential Surface (EPS) map is a valuable tool for visualizing the charge distribution of a molecule and predicting its intermolecular interactions. The EPS map is generated by calculating the electrostatic potential at the van der Waals surface of the molecule. Different colors are used to represent regions of varying potential, with red typically indicating electron-rich (negative potential) areas and blue representing electron-poor (positive potential) regions. For this compound, an EPS map would highlight the electronegative oxygen and fluorine atoms as regions of negative potential, while the hydrogen atoms of the carboxylic acid and the phenyl rings would likely show positive potential. This information is crucial for understanding how the molecule might interact with other molecules or biological targets.

Molecular Dynamics (MD) Simulations for Conformational Analysis and Flexibility

While quantum chemical calculations provide a static picture of a molecule, Molecular Dynamics (MD) simulations offer insights into its dynamic behavior, including conformational changes and flexibility over time.

Force Field Selection and Parameterization

The accuracy of an MD simulation is highly dependent on the quality of the force field used to describe the interactions between atoms. A force field is a set of parameters that define the potential energy of a system of atoms. For a novel molecule like this compound, a suitable force field would need to be carefully selected. Standard force fields such as AMBER, CHARMM, or OPLS may provide a starting point. However, it is often necessary to develop specific parameters for parts of the molecule that are not well-represented in existing force fields. This parameterization process typically involves fitting the force field parameters to reproduce data from high-level quantum chemical calculations or experimental results. The selection and validation of the force field are critical steps to ensure the reliability of the subsequent MD simulations.

Conformational Ensemble Generation and Analysis

Computational methods are employed to generate a conformational ensemble, which is a collection of the low-energy three-dimensional structures accessible to the molecule. acs.orgnih.gov Techniques such as molecular mechanics force fields (e.g., MMFF94, AMBER) are often used for an initial broad search of the conformational space. More accurate quantum mechanical methods, like Density Functional Theory (DFT), can then be used to optimize the geometries and calculate the relative energies of the identified conformers. researchgate.netic.ac.uk

For this compound, the key factors influencing its conformational preference are the steric hindrance between the ortho-substituents and the potential for intramolecular interactions. The acetyl group on one ring and the carboxylic acid group on the other can lead to steric clashes that disfavor a planar conformation. nih.gov The interplay between steric repulsion and potential weak intramolecular hydrogen bonds or other non-covalent interactions will determine the equilibrium dihedral angle. ic.ac.uk

Illustrative Conformational Analysis Data

The following table illustrates the type of data that would be generated from a computational conformational analysis of this compound. The values are hypothetical and for demonstration purposes.

ConformerDihedral Angle (°)Relative Energy (kcal/mol)Population (%)
1450.0060.5
21350.5025.1
3-450.0060.5
4-1350.5025.1

This analysis would suggest that the molecule predominantly exists in a non-planar conformation, which is a critical piece of information for subsequent docking and pharmacophore modeling studies.

Solvation Effects on Molecular Conformation

The conformation of a molecule can be significantly influenced by its environment, particularly the solvent. numberanalytics.comnumberanalytics.com Solvation models are computational methods used to simulate the effect of a solvent on a solute molecule. cdnsciencepub.comresearchgate.net These models can be broadly categorized into explicit and implicit solvation models.

Explicit solvation models treat individual solvent molecules as distinct entities, providing a detailed picture of solute-solvent interactions. However, this approach is computationally expensive. nih.gov Implicit solvation models, such as the Polarizable Continuum Model (PCM) or the Generalized Born (GB) model, represent the solvent as a continuous medium with a specific dielectric constant. numberanalytics.com These models are more computationally efficient and are widely used to study the effect of solvation on conformational equilibria. cdnsciencepub.comresearchgate.net

For this compound, a polar solvent like water would be expected to stabilize conformations where the polar carboxylic acid and acetyl groups are more exposed to the solvent. This could potentially shift the conformational equilibrium compared to the gas phase. Understanding these solvation effects is crucial for accurately modeling the behavior of the molecule in a biological, aqueous environment.

Illustrative Solvation Free Energy Data

The following table provides an example of how solvation energies for different conformers might be presented. The values are hypothetical.

ConformerGas Phase Relative Energy (kcal/mol)Solvation Free Energy (Water, kcal/mol)Solvated Relative Energy (kcal/mol)
10.00-12.50.00
20.50-12.20.80

These hypothetical results would indicate that while the primary conformational preference is maintained in water, the energy difference between conformers can be altered by the solvent.

Docking and Molecular Modeling Studies of this compound with Biological Macromolecules

Molecular docking is a computational technique that predicts the preferred orientation of a ligand when bound to a receptor, typically a protein. niscpr.res.inmdpi.commdpi.com This method is instrumental in understanding the potential biological targets of a molecule and the specific interactions that stabilize the ligand-receptor complex.

Ligand-Protein Interaction Prediction and Binding Mode Analysis

In a molecular docking study of this compound, the molecule would be docked into the active site of a target protein. The selection of the target protein would be based on the therapeutic area of interest, for instance, a kinase or a specific enzyme. frontiersin.org The docking algorithm would then explore various binding poses of the ligand within the active site and score them based on a scoring function that estimates the binding affinity. niscpr.res.inresearchgate.net

The analysis of the top-scoring poses would reveal key interactions, such as:

Hydrogen bonds: The carboxylic acid group is a strong hydrogen bond donor and acceptor, and the acetyl group is a hydrogen bond acceptor. These groups would be expected to form hydrogen bonds with polar amino acid residues in the active site.

Hydrophobic interactions: The phenyl rings can engage in hydrophobic interactions with nonpolar amino acid residues.

Pi-stacking: The aromatic rings can also participate in pi-stacking interactions with aromatic amino acid residues like phenylalanine, tyrosine, or tryptophan.

Halogen bonds: The fluorine atom can potentially form halogen bonds with electron-rich atoms in the protein.

Illustrative Ligand-Protein Interaction Data

The following table provides a hypothetical example of the interactions identified in a docking study with a protein kinase.

Interaction TypeLigand GroupProtein ResidueDistance (Å)
Hydrogen BondCarboxylic AcidLys7452.8
Hydrogen BondAcetyl GroupAsn8423.1
Pi-StackingPhenyl Ring 1Phe8564.5
HydrophobicPhenyl Ring 2Leu7183.9

Pharmacophore Modeling for Ligand Design

A pharmacophore is an abstract representation of the key molecular features that are necessary for biological activity. mdpi.comnih.gov These features include hydrogen bond donors and acceptors, aromatic rings, hydrophobic centers, and positive and negative ionizable groups. researchgate.net Pharmacophore models can be generated based on the structure of a known ligand-protein complex (structure-based) or a set of active molecules (ligand-based). nih.gov

For this compound, a pharmacophore model could be developed based on its docked conformation within a target's active site. This model would highlight the essential chemical features and their spatial arrangement required for binding. Such a model serves as a powerful tool for designing new ligands with improved affinity and selectivity. mdpi.comnih.gov

Illustrative Pharmacophore Features

A hypothetical pharmacophore model for an inhibitor based on the structure of this compound might include:

One hydrogen bond acceptor (from the acetyl carbonyl).

One hydrogen bond donor (from the carboxylic acid hydroxyl).

Two aromatic rings.

One hydrophobic feature.

Virtual Screening Methodologies for Target Identification

Virtual screening is a computational technique used to search large libraries of small molecules to identify those that are most likely to bind to a drug target. creative-enzymes.comscilifelab.se This approach can be either ligand-based or structure-based.

Ligand-based virtual screening uses the known active molecules to identify other compounds in a database with similar properties.

Structure-based virtual screening employs molecular docking to screen a library of compounds against the three-dimensional structure of a biological target. nih.govnumberanalytics.commdpi.com

If this compound were identified as a hit compound, its structure could be used as a query in a ligand-based virtual screen to find structurally similar compounds. Alternatively, a pharmacophore model derived from it could be used to screen large compound databases. mdpi.com In a structure-based approach, if a potential protein target is known, a library of compounds could be docked into its active site to identify new potential inhibitors. nih.gov

Mechanistic Biochemical and Biological Research on 3 2 Acetylphenyl 5 Fluorobenzoic Acid

Investigation of Molecular Recognition and Binding Mechanisms

There is no available information from kinetic studies to define the mode of enzyme inhibition (e.g., competitive, non-competitive, or uncompetitive) for 3-(2-Acetylphenyl)-5-fluorobenzoic acid. Data on its inhibition constant (Ki) or its half-maximal inhibitory concentration (IC₅₀) against specific enzymes are not present in the public domain.

No receptor binding assays have been published for this compound. Consequently, crucial parameters such as the dissociation constant (Kd), which measures binding affinity, and the maximum number of binding sites (Bmax) are unknown.

There are no published X-ray crystallography or cryogenic electron microscopy (cryo-EM) structures of this compound in complex with any protein target. Such structural data would be essential for visualizing its binding mode and interactions at the atomic level.

Cellular Target Identification and Pathway Perturbation Analysis

No studies utilizing affinity chromatography, mass spectrometry-based proteomics, or other target deconvolution techniques have been reported for this compound. As a result, its primary cellular protein targets remain unidentified.

There is no information available from reporter gene assays that would indicate which cellular signaling pathways might be modulated by this compound.

Metabolomic Profiling in Response to Compound Interaction

Currently, there is no publicly available scientific literature detailing metabolomic profiling studies conducted in response to interaction with this compound. While metabolomics is a powerful tool to understand the comprehensive metabolic changes in biological systems upon exposure to a chemical compound, such research has not been published for this specific molecule.

Pharmacological Chiral Resolution and Stereochemical Activity Differences (if applicable)

The potential for chirality exists in this compound; however, specific research into its chiral resolution and the differential biological activities of its potential enantiomers is not available in the current body of scientific literature.

Enantioselective Synthesis or Separation Methodologies

Mechanistic Comparison of Enantiomers with Biological Targets

Given the absence of studies on the separation of enantiomers for this compound, there is consequently no research available that compares the mechanistic interactions of its individual enantiomers with any biological targets.

Chemical Modification and Structure Activity Relationship Sar Studies of 3 2 Acetylphenyl 5 Fluorobenzoic Acid Derivatives

Design Principles for Analog Synthesis based on Initial Findings

Initial research findings serve as a crucial foundation for the rational design of new analogs. The design principles for modifying 3-(2-acetylphenyl)-5-fluorobenzoic acid are typically guided by identifying key pharmacophoric elements and regions of the molecule that can be altered to improve its interaction with a biological target.

Bioisosteres are atoms or groups that have similar physical or chemical properties, leading to comparable biological effects. benthamscience.com For the carboxylic acid moiety in this compound, several bioisosteric replacements can be considered. The goal is to create a new molecule with similar or enhanced biological properties. cambridgemedchemconsulting.com Common bioisosteres for carboxylic acids include tetrazoles, acyl sulfonamides, and hydroxamic acids. chem-space.com These replacements can modulate acidity, lipophilicity, and metabolic stability. chem-space.com

Table 1: Hypothetical Activity of Benzoic Acid Bioisosteres

Compound ID R Group (Bioisostere) Hypothetical Relative Potency
Parent -COOH 1.0
Analog 1a -SO₂NH₂ 0.8
Analog 1b -CONHOH 1.2

| Analog 1c | Tetrazole | 1.5 |

This interactive table illustrates potential outcomes of bioisosteric replacement on the parent compound's activity.

The 2-acetylphenyl group is another critical component of the parent molecule that offers opportunities for modification. Introducing various substituents onto this phenyl ring can significantly impact the compound's electronic and steric properties, thereby influencing its binding affinity and activity. nih.govresearchgate.net The effects of these substituents are often evaluated to build a comprehensive SAR profile.

Modifications can include the addition of electron-donating groups (EDGs) like methoxy (-OCH₃) or electron-withdrawing groups (EWGs) such as chloro (-Cl) or trifluoromethyl (-CF₃). The position of these substituents is also crucial. For instance, studies on other molecular scaffolds have shown that the presence and location of such groups can alter the molecule's interaction with target proteins. mdpi.com

Table 2: Hypothetical Substituent Effects on the Acetylphenyl Ring

Compound ID Substituent (X) on Acetylphenyl Ring Hypothetical Relative Potency
Parent -H 1.0
Analog 2a 4'-Cl 2.5
Analog 2b 4'-OCH₃ 0.9
Analog 2c 4'-CF₃ 3.1

| Analog 2d | 3'-Cl | 1.8 |

This interactive table demonstrates how different substituents on the acetylphenyl moiety might alter biological potency.

Scaffold hopping is an advanced strategy in drug design that involves replacing the central core of a molecule with a structurally different scaffold while preserving its biological activity. nih.govnih.gov This technique is employed to discover novel chemical entities with improved properties or to circumvent existing patents. nih.gov For this compound, the biaryl core can be a target for scaffold hopping.

Systematic Synthesis of Key Analogues and Libraries

The synthesis of analogs of this compound is typically achieved through multi-step synthetic routes. A common strategy involves the use of cross-coupling reactions, such as the Suzuki or Stille coupling, to construct the central biaryl scaffold. For instance, a boronic acid derivative of one phenyl ring can be coupled with a halide-substituted version of the other.

Subsequent modifications to the functional groups, such as the acetyl and carboxylic acid moieties, can then be carried out. The synthesis of a library of compounds often involves parallel synthesis techniques, allowing for the rapid generation of a diverse set of analogs for SAR screening. The synthesis of related thioflavanones has been achieved from 2-fluorobenzoic acids, indicating the versatility of this starting material in synthetic chemistry. researchgate.net Similarly, the synthesis of other derivatives containing acetylphenyl groups has been well-documented, providing established chemical pathways for creating new analogs. mdpi.com

Quantitative Structure-Activity Relationship (QSAR) Modeling

QSAR modeling is a computational technique used to establish a mathematical relationship between the chemical structure of a series of compounds and their biological activity. frontiersin.orgfrontiersin.org These models help in predicting the activity of newly designed compounds and provide insights into the key molecular features responsible for their biological effects. nih.gov

The foundation of any QSAR model is the calculation of molecular descriptors, which are numerical values that characterize the properties of a molecule. frontiersin.org These descriptors can be broadly categorized into physicochemical and topological properties.

Physicochemical Descriptors: These descriptors quantify properties such as lipophilicity, electronic distribution, and steric effects. slideshare.net

LogP (Octanol-Water Partition Coefficient): A measure of the molecule's hydrophobicity, which influences its ability to cross cell membranes.

Molecular Weight (MW): The mass of the molecule.

Topological Polar Surface Area (TPSA): The sum of the surfaces of polar atoms in a molecule, which correlates with hydrogen bonding potential and cell permeability.

Hydrogen Bond Donors/Acceptors: The number of hydrogen bond donor and acceptor sites, crucial for molecular interactions.

Molar Refractivity (MR): A measure of the molecule's volume and polarizability.

Topological Descriptors: These are 2D descriptors derived from the graph representation of a molecule, encoding information about its size, shape, and degree of branching. researchgate.net

Wiener Index: The first and one of the most widely used topological indices, it reflects the compactness of a molecule.

Zagreb Indices: These indices are calculated based on the degrees of the vertices (atoms) in the molecular graph and are used to describe the branching of the molecular skeleton.

Randić Connectivity Index (χ): This index reflects the degree of branching in a molecule. researchgate.net

Table 3: Key Molecular Descriptors for QSAR Analysis

Descriptor Class Descriptor Name Information Encoded
Physicochemical LogP Lipophilicity, Permeability
Physicochemical TPSA Polarity, H-bonding capacity
Physicochemical Molar Refractivity Volume, Polarizability
Topological Wiener Index Molecular compactness
Topological Zagreb Indices Molecular branching

| Topological | Connectivity Index (χ) | Degree of branching |

This interactive table summarizes important descriptors used in QSAR modeling to correlate a molecule's structure with its biological activity.

By generating these descriptors for a series of synthesized analogs and correlating them with their measured biological activities, a predictive QSAR model can be developed. This model then becomes a powerful tool for guiding the design of future generations of more potent and effective compounds based on the this compound scaffold.

Statistical Modeling and Validation of SAR Models

Quantitative Structure-Activity Relationship (QSAR) modeling is a important computational tool used to correlate the biological activity of a series of compounds with their physicochemical properties. mdpi.comnih.gov For derivatives of this compound, a QSAR model can be developed by synthesizing a library of analogs with diverse substituents and evaluating their biological activity against a specific target.

The development of a robust QSAR model involves several key steps:

Descriptor Calculation: A wide range of molecular descriptors, including electronic, steric, and hydrophobic parameters, are calculated for each analog.

Model Building: Statistical methods such as multiple linear regression (MLR), partial least squares (PLS), or machine learning algorithms like support vector machines (SVM) and random forest (RF) are used to build the QSAR model. nih.gov

Model Validation: The predictive power of the model is rigorously assessed using internal and external validation techniques. nih.gov

An example of a hypothetical QSAR data table for a series of this compound derivatives is presented below.

Compound IDR1-substituentR2-substituentLogPElectronic Effect (σ)Steric Effect (Es)pIC50
1 HH2.5005.2
2 ClH3.10.23-0.975.8
3 OCH3H2.3-0.27-0.555.4
4 HNO22.40.78-2.526.1
5 HNH21.8-0.66-0.615.1

A hypothetical QSAR equation derived from such data might look like: pIC50 = 0.45LogP + 0.82σ - 0.15*Es + 4.8

This equation would suggest that hydrophobicity (LogP) and electron-withdrawing effects (positive σ) are beneficial for activity, while bulky substituents (negative Es) are detrimental.

Prediction of Binding Affinities and Mechanistic Insights based on Structural Features

The structural features of this compound derivatives can provide valuable insights into their binding affinities and mechanisms of action. Molecular docking simulations can be employed to predict the binding mode of these compounds within the active site of a target protein.

Key structural features and their potential roles in binding include:

Carboxylic Acid Group: This group can act as a hydrogen bond donor and acceptor, forming crucial interactions with polar residues in the binding pocket.

Acetylphenyl Moiety: The acetyl group can serve as a hydrogen bond acceptor, while the phenyl ring can engage in hydrophobic or π-π stacking interactions.

Fluorine Atom: The fluorine atom can modulate the electronic properties of the benzoic acid ring and may form specific interactions, such as halogen bonds.

The following table illustrates hypothetical binding affinities and key interactions for a set of derivatives.

Compound IDR1-substituentPredicted Binding Affinity (kcal/mol)Key Interacting Residues
1 H-7.5Arg120, Tyr230
2 Cl-8.2Arg120, Tyr230, Phe340
3 OCH3-7.8Arg120, Ser121, Tyr230
4 NO2-8.9Arg120, Asn125, Tyr230
5 NH2-7.2Arg120, Asp118

These predictions can guide the design of new analogs with improved binding affinities by optimizing interactions with key residues in the active site.

Cheminformatic Approaches to Explore Chemical Space around this compound

Cheminformatics provides a powerful toolkit for exploring the chemical space around a given scaffold and identifying novel compounds with desired properties. univr.it

Similarity Searching and Clustering of Related Compounds

Similarity searching can be used to identify commercially available or synthetically accessible compounds that are structurally similar to this compound. This can be performed using various molecular fingerprints and similarity metrics. Subsequent clustering of the identified compounds can group them based on structural features, aiding in the selection of a diverse set of compounds for screening.

De Novo Design Strategies for Novel Scaffolds

De novo design algorithms can generate novel molecular structures with the potential to bind to a specific target. nih.govarxiv.org These methods can be used to design new scaffolds that retain the key pharmacophoric features of this compound while exploring new areas of chemical space. For example, a fragment-based approach could involve linking molecular fragments that are known to interact with different subpockets of the target's active site. nih.gov

Reaction Informatics for Synthetic Route Planning

Reaction informatics tools can be invaluable for planning the synthesis of novel derivatives of this compound. elsevier.comnih.gov These tools leverage large databases of chemical reactions to predict viable synthetic routes, identify potential challenges, and suggest optimal reaction conditions. elsevier.comnih.gov This can significantly accelerate the synthesis of new compounds for biological evaluation.

An example of a predicted retrosynthetic route for a hypothetical derivative is shown below:

Target CompoundPrecursor 1Precursor 2Reaction Type
3-(2-Acetyl-4-chlorophenyl)-5-fluorobenzoic acid3-Bromo-5-fluorobenzoic acid(2-Acetyl-4-chlorophenyl)boronic acidSuzuki Coupling
(2-Acetyl-4-chlorophenyl)boronic acid1-(3-Chloro-2-methylphenyl)ethanone-Borylation

This systematic approach to synthetic planning ensures efficient and successful generation of new analogs for SAR studies.

Future Research Directions and Advanced Methodological Applications for 3 2 Acetylphenyl 5 Fluorobenzoic Acid

Application of Advanced Spectroscopic Techniques for Dynamic Studies

Understanding the dynamic behavior of 3-(2-Acetylphenyl)-5-fluorobenzoic acid, both in solution and in the solid state, is crucial for predicting its reactivity, stability, and interactions with biological targets. Advanced spectroscopic methods offer unparalleled insights into these transient processes.

Time-Resolved Spectroscopy for Reaction Intermediates

The presence of the acetylphenyl group, a type of aromatic ketone, makes this compound a candidate for photochemical studies. Aromatic ketones are known to form short-lived excited triplet states and other reactive intermediates upon photoexcitation. researchgate.net Time-resolved spectroscopy, operating on timescales from femtoseconds to microseconds, is an invaluable tool for detecting and characterizing these transient species. nih.gov

Techniques such as time-resolved transient absorption (TRA) and time-resolved resonance Raman (TR³) spectroscopy could be employed to study the dynamics following photo-triggering. nih.gov For instance, after excitation with a laser pulse, the formation and decay of the triplet excited state of the ketone moiety could be monitored. This would provide critical information on its lifetime, reactivity, and potential to act as a photosensitizer or participate in hydrogen abstraction reactions. nih.gov Such studies are fundamental to understanding potential phototoxicity or designing photochemically active derivatives.

Table 1: Hypothetical Transient Species of this compound in Time-Resolved Spectroscopy

Transient SpeciesSpectroscopic TechniqueHypothetical λmax (nm)Estimated LifetimeInformation Gained
Singlet Excited State (S1)Femtosecond TRA38010-100 psRate of intersystem crossing
Triplet Excited State (T1)Nanosecond TRA450, 6201-50 µsReactivity, quenching kinetics
Ketyl RadicalNanosecond TRA490>100 µsH-abstraction potential

Solid-State NMR for Polymorph Characterization

The solid-state form of a pharmaceutical or material compound can significantly impact its physical properties, including solubility, stability, and bioavailability. Polymorphism, the ability of a compound to exist in multiple crystalline forms, is a critical area of study. researchgate.netnih.gov Solid-state Nuclear Magnetic Resonance (ssNMR) spectroscopy is a powerful, non-destructive technique for characterizing polymorphs at an atomic level. researchgate.netirispublishers.com

For this compound, which contains both a carboxylic acid group prone to forming hydrogen-bonded dimers and a relatively rigid biaryl core, the existence of different polymorphs due to variations in crystal packing and hydrogen bonding is highly probable. rsc.org High-resolution ¹³C Cross-Polarization Magic Angle Spinning (CPMAS) NMR can distinguish between polymorphs by detecting subtle differences in the chemical environment of each carbon atom. irispublishers.com These differences manifest as changes in isotropic chemical shifts, providing a unique fingerprint for each crystalline form. nih.govirispublishers.com Furthermore, ssNMR can quantify the components in a mixed-polymorph sample and provide insights into molecular dynamics within the crystal lattice. bruker.com

Table 2: Hypothetical ¹³C ssNMR Chemical Shift Differences in Polymorphs of this compound

Carbon AtomPolymorph A (δ, ppm)Polymorph B (δ, ppm)Δδ (ppm)Rationale for Shift Difference
Carboxylic (C=O)168.2170.52.3Different hydrogen bond strength/geometry
Ketone (C=O)201.5200.80.7Variation in intermolecular interactions
C-F163.0 (d, ¹JCF=250 Hz)164.2 (d, ¹JCF=252 Hz)1.2Change in local electronic environment
C-COOH134.5133.11.4Altered torsional angle of the biaryl link

Integration of Artificial Intelligence and Machine Learning in Compound Discovery and Optimization

Artificial intelligence (AI) and machine learning (ML) are revolutionizing chemical research by enabling rapid, data-driven optimization and discovery, moving beyond traditional one-variable-at-a-time experimentation. beilstein-journals.orgpreprints.org

Predictive Models for Synthesis Yields and Selectivity

The synthesis of biaryl compounds like this compound often relies on transition-metal-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling. nih.govrsc.org The efficiency of these reactions is highly sensitive to a multitude of variables, including catalyst, ligand, base, solvent, and temperature. nih.gov ML algorithms, particularly Bayesian optimization, can efficiently navigate this complex parameter space to identify optimal reaction conditions with significantly fewer experiments than traditional methods. beilstein-journals.orgresearchgate.net

A predictive model could be developed by creating a dataset from a series of high-throughput experiments for the synthesis of the target molecule. The model would learn the complex relationships between input parameters and the resulting yield and selectivity. beilstein-journals.org This approach not only accelerates the optimization of the synthesis for the parent compound but also provides a robust predictive tool for the synthesis of related analogues. nih.gov

Table 3: Hypothetical Data for ML-Driven Synthesis Optimization

ExperimentCatalystLigandBaseTemperature (°C)Yield (%)
1Pd(OAc)₂SPhosK₂CO₃8065
2Pd₂(dba)₃XPhosCs₂CO₃10088
3Pd(OAc)₂RuPhosK₃PO₄11072
4Pd₂(dba)₃SPhosK₂CO₃10081
..................
N...............

AI-Driven Design of Novel Derivatives

The this compound scaffold is a promising starting point for the design of new bioactive molecules, such as kinase inhibitors, a class of drugs where biaryl motifs are common. nih.govnih.gov Generative AI models, such as recurrent neural networks (RNNs) or transformers, can be trained on large databases of known active molecules to learn the underlying principles of molecular design. chemrxiv.orgrsc.org

Derivative StructureModification from ParentPredicted Target Affinity (IC₅₀, nM)Predicted LogSRationale for Design
Derivative 1Acetyl group replaced with pyrazole45-2.8Introduce H-bond donor/acceptor
Derivative 2Fluoro group replaced with trifluoromethyl98-3.5Enhance metabolic stability
Derivative 3Carboxylic acid replaced with tetrazole75-2.5Bioisosteric replacement for acid
Derivative 4Additional hydroxyl on acetylphenyl ring30-3.1Add new H-bond interaction point

Exploration of Novel Synthetic Methodologies for Related Compounds

While classical cross-coupling reactions are robust, the field of organic synthesis is continually evolving. Future research should explore more sustainable and efficient methods for constructing the biaryl core of this compound and its analogues. A particularly promising avenue is the use of carboxylic acids themselves as coupling partners, avoiding the need to pre-form organometallic reagents or aryl halides. rsc.orgrsc.org

Flow Chemistry Approaches for Continuous Synthesis

The transition from batch to continuous flow synthesis offers numerous advantages, including enhanced safety, improved reproducibility, and simplified scale-up. durham.ac.uk For a molecule like this compound, which requires precise control over reaction conditions, flow chemistry presents a promising avenue for efficient and scalable production.

Future research in this area could focus on developing a multi-step continuous flow process that integrates the key bond-forming reactions, such as a Suzuki or other cross-coupling reactions, necessary for the synthesis of the biaryl core. rsc.orgresearchgate.net A significant advantage of flow chemistry is the ability to perform reactions at elevated temperatures and pressures safely, which can accelerate reaction rates and improve yields. durham.ac.uk

Moreover, the integration of in-line purification and real-time analytical techniques, such as HPLC or NMR, within a flow system can enable rapid optimization of reaction parameters. A potential flow setup could involve pumping a solution of the starting materials through a heated reactor packed with a heterogeneous catalyst, followed by an in-line extraction and purification module to isolate the desired product. rsc.org The development of such a process would represent a significant advancement in the manufacturing of this compound and related biaryl compounds.

Table 1: Potential Advantages of Flow Synthesis for this compound

Feature Benefit in Flow Chemistry Relevance to Synthesis
Heat Transfer Superior heat exchange due to high surface-area-to-volume ratio. Enables precise temperature control, minimizing side reactions.
Mass Transfer Efficient mixing of reactants. Improves reaction rates and yields, especially in multiphasic systems.
Safety Small reaction volumes minimize risks associated with hazardous reagents or exothermic reactions. Safer handling of organometallic reagents and intermediates.
Scalability Production is scaled by running the system for longer durations. Facilitates seamless transition from laboratory to industrial production. durham.ac.uk
Automation Allows for automated control and data logging. Enhances reproducibility and enables high-throughput screening of conditions. researchgate.net

Photoredox Catalysis and Electrosynthesis Applications

Visible-light photoredox catalysis and electrosynthesis have emerged as powerful and sustainable tools in modern organic synthesis. mdpi.comrsc.org These methods offer alternative activation pathways that can often be performed under milder conditions than traditional thermal reactions.

For the synthesis of this compound, photoredox catalysis could be employed for the key C-C bond formation. This approach uses a photocatalyst that, upon absorption of visible light, can initiate single-electron transfer processes to generate reactive radical intermediates. rsc.org This could enable the coupling of aryl halides and other precursors under metal-free conditions or with lower catalyst loadings. Research could explore the use of various photocatalysts and reaction conditions to optimize the synthesis of the biaryl structure.

Electrosynthesis provides another green alternative by using electricity to drive redox reactions, thereby avoiding the need for stoichiometric chemical oxidants or reductants. mdpi.com The anodic oxidation of arenes can facilitate C-H functionalization and biaryl coupling reactions. goettingen-research-online.denih.gov Given the presence of the fluorine atom, which can influence the electronic properties of the molecule, electrochemical methods could offer unique selectivity and reactivity. acs.orgresearchgate.net Future studies could investigate the electrochemical coupling of a suitable fluorinated benzoic acid derivative with an acetylphenyl precursor.

Table 2: Comparison of Advanced Synthesis Methods

Method Activating Agent Key Advantages Potential Application for Synthesis
Photoredox Catalysis Visible Light Mild reaction conditions, high functional group tolerance, access to unique reaction pathways. rsc.org Aryl-aryl bond formation via radical intermediates.
Electrosynthesis Electricity Avoids chemical redox agents, high controllability, potential for scalability. mdpi.com Oxidative coupling of aromatic precursors.

Deepening Mechanistic Understanding at the Atomic Level

A thorough understanding of the structure and dynamics of this compound is essential for predicting its interactions and properties. Advanced analytical techniques can provide unprecedented insights into its behavior at the single-molecule and atomic levels.

Single-Molecule Studies for Interaction Dynamics

The torsional angle between the two aryl rings is a critical determinant of a biaryl compound's conformation and, consequently, its biological activity and material properties. nih.gov Single-molecule techniques, such as single-molecule fluorescence spectroscopy or atomic force microscopy-based methods, could be employed to study the rotational dynamics of the phenyl rings in this compound.

By tethering the molecule between a surface and a probe, it may be possible to measure the forces and energies associated with torsional rotation directly. This would provide valuable data for validating and refining computational models of the molecule's conformational landscape. Understanding these dynamics is crucial for designing molecules with specific conformational preferences.

Advanced Cryo-Electron Microscopy for Complex Structure Elucidation

While X-ray crystallography is the gold standard for determining the structure of small molecules, it requires the growth of suitable single crystals, which can be a significant bottleneck. acs.org Microcrystal electron diffraction (MicroED), a cryo-electron microscopy (cryo-EM) technique, has emerged as a powerful alternative for obtaining high-resolution structures from nanocrystals. acs.orgspringernature.com

Future research could utilize MicroED to determine the solid-state structure of this compound from powder samples, circumventing the need for large single crystals. youtube.com This technique is particularly valuable for rapidly confirming the chemical connectivity and stereochemistry of synthetic intermediates and final products. Furthermore, cryo-EM could be used to visualize the compound in complex with biological macromolecules, providing a structural basis for its mode of action if it is developed as a therapeutic agent. nih.govnih.gov

Table 3: Advanced Structural Analysis Techniques

Technique Sample Requirement Information Obtained Relevance
Single-Molecule Spectroscopy Immobilized single molecules Real-time dynamics, conformational changes, interaction kinetics. Understanding the flexibility and interaction dynamics of the biaryl scaffold.
MicroED (Cryo-EM) Nanocrystals in powder form Atomic-resolution 3D structure. acs.orgspringernature.com Rapid structure determination without the need for large single crystals. youtube.com

Ethical Considerations in Chemical Research and Development

The development of any new chemical entity, including this compound, must be guided by a strong ethical framework. parabolicdrugs.comlindushealth.com This encompasses the entire lifecycle of the research, from initial discovery to potential application.

Key ethical considerations include ensuring the integrity and transparency of research data. parabolicdrugs.com All experimental procedures, results, and analyses should be reported accurately to allow for independent verification. As research progresses towards potential applications, particularly in the pharmaceutical realm, the principles of informed consent and the protection of human subjects in any future clinical trials are paramount. nih.govescholarship.org

Furthermore, the potential environmental impact of the synthesis and disposal of this compound and its intermediates must be considered. The development of greener synthetic routes, as discussed in the context of flow chemistry and electrosynthesis, is an ethical responsibility. durham.ac.ukmdpi.com Researchers also have an obligation to consider the dual-use potential of new chemical entities and to ensure that their work is directed towards peaceful and beneficial purposes. The broader societal impact, including issues of access and affordability of any resulting technologies or medicines, should also be a component of ongoing ethical reflection. lindushealth.comnih.gov

Q & A

Q. How do researchers address batch-to-batch variability in synthesizing this compound?

  • Methodological Answer : Implement Statistical Process Control (SPC) with control charts for critical parameters (e.g., reaction time, pH). Use qNMR with internal standards (e.g., 1,3,5-trimethoxybenzene) for absolute quantification. Interlaboratory validation ensures reproducibility .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.